molecular formula C13H12N2 B3053774 2-[Imino(phenyl)methyl]aniline CAS No. 5606-41-7

2-[Imino(phenyl)methyl]aniline

Cat. No. B3053774
CAS RN: 5606-41-7
M. Wt: 196.25 g/mol
InChI Key: DLGOLDCIEHQIMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for the preparation of this compound. One notable approach involves the reaction of p-fluoroaniline with sodium nitrite (NaNO₂) , followed by conversion to the desired product. The synthesis typically proceeds through multistep reactions, ultimately yielding 2-[Imino(phenyl)methyl]aniline .


Molecular Structure Analysis

The compound features an imine group (–N=) attached to a phenyl ring . The aniline portion contributes to its aromatic character. Single-crystal X-ray analysis confirms the existence of the 2-imino thiazolidine structure .


Chemical Reactions Analysis

    Methylation : Cyclometalated ruthenium complexes have been found effective for the methylation of anilines using methanol. This hydrogen autotransfer procedure occurs under mild conditions (around 60°C) with sodium hydroxide (NaOH) as the base. Mechanistic investigations suggest an active homogeneous ruthenium complex and β-hydride elimination of methanol as the rate-determining step . Metal Complex Formation : The compound can form metal complexes. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol coordinates to metal ions (M = Mn, Co, Ni, Cu, Zn) via the azomethine nitrogen and phenolic oxygen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Steric Repulsion and Reactivity in Bulky Anilines : Aniline derivatives, including compounds related to 2-[Imino(phenyl)methyl]aniline, exhibit interesting steric repulsion and reactivity properties. A study focused on synthesizing a compound with high buried volumes around the nitrogen atom, demonstrating its reactivity with phosphorus trichloride and triethylamine to form chloro(imino)phosphine (Vrána et al., 2021).

Crystal Structure and Molecular Interactions

  • Crystalline Fluoro-Functionalized Imines : Research on halo-functionalized crystalline Schiff base compounds, similar in structure to 2-[Imino(phenyl)methyl]aniline, revealed detailed crystal structures and intermolecular interactions. These compounds are significant for their potential in nonlinear optical (NLO) applications due to their large values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).

Polymerization and Material Synthesis

  • Ethylene Polymerization with Iron(II) Bis(imino)pyridyl Catalysts : Iron(II) complexes containing bis(imino)pyridyl ligands, derived from anilines such as 2-[Imino(phenyl)methyl]aniline, have been synthesized and used for ethylene polymerization. These complexes are notable for their high catalytic activities and influence on the molecular weight distribution of polyethylene (Guo et al., 2010).

Catalysis and Chemical Reactions

  • Visible-light-induced, Ir-Catalyzed Reactions : Anilines, including compounds structurally similar to 2-[Imino(phenyl)methyl]aniline, have been utilized in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This showcases their versatility in synthetic chemistry (Lenhart & Bach, 2014).

Electrochemical and Inhibition Studies

  • Adsorption and Inhibition Effects on Mild Steel : Novel anil compounds, structurally related to 2-[Imino(phenyl)methyl]aniline, have demonstrated significant adsorption and inhibition effects on mild steel in acidic solutions. This highlights their potential application in corrosion inhibition (El-Lateef et al., 2015).

Quantum Chemical Modeling

  • Quantum Chemical Modeling of Azomethines : Derivatives of azomethines, related to 2-[Imino(phenyl)methyl]aniline, have been studied using Density Functional Theory for potential optoelectronic applications. This research underscores the importance of quantum chemical modeling in understanding the properties of such compounds (Shahab et al., 2017).

properties

IUPAC Name

2-(benzenecarboximidoyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGOLDCIEHQIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619023
Record name 2-[Imino(phenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Imino(phenyl)methyl]aniline

CAS RN

5606-41-7
Record name 2-(Iminophenylmethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Imino(phenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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